2-[(2,4-dichlorobenzyl)sulfanyl]-6-phenylpyrimidin-4(1H)-one
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Overview
Description
2-[(2,4-dichlorobenzyl)sulfanyl]-6-phenylpyrimidin-4(1H)-one is an organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a dichlorobenzyl group and a phenyl group attached to a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dichlorobenzyl)sulfanyl]-6-phenylpyrimidin-4(1H)-one typically involves the reaction of 2,4-dichlorobenzyl chloride with 6-phenylpyrimidin-4(1H)-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-dichlorobenzyl)sulfanyl]-6-phenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amine-substituted pyrimidinone derivative, while oxidation might produce a sulfoxide or sulfone derivative.
Scientific Research Applications
2-[(2,4-dichlorobenzyl)sulfanyl]-6-phenylpyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(2,4-dichlorobenzyl)sulfanyl]-6-phenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[(2,4-Dichlorobenzyl)sulfanyl]-1H-benzimidazole: Shares the dichlorobenzyl group but has a benzimidazole core instead of a pyrimidinone.
2-[(2,4-Dichlorobenzyl)sulfanyl]-6-methyl-4-pyrimidinol: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
2-[(2,4-dichlorobenzyl)sulfanyl]-6-phenylpyrimidin-4(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H12Cl2N2OS |
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Molecular Weight |
363.3 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H12Cl2N2OS/c18-13-7-6-12(14(19)8-13)10-23-17-20-15(9-16(22)21-17)11-4-2-1-3-5-11/h1-9H,10H2,(H,20,21,22) |
InChI Key |
QQQRRUUJVCYFTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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